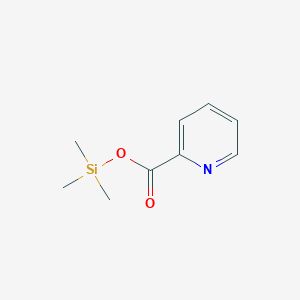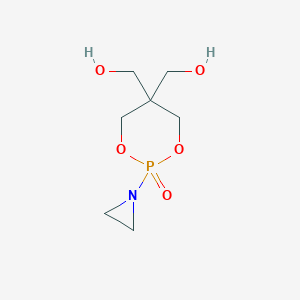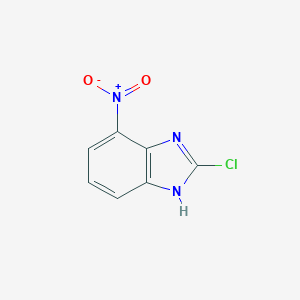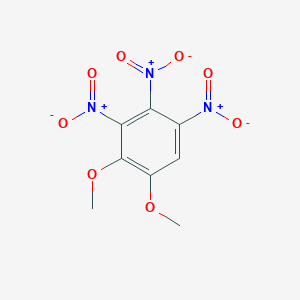
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide, also known as MBTA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. MBTA has been found to have various biochemical and physiological effects, making it a promising compound for future research.
Wirkmechanismus
The exact mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide is not fully understood. However, it has been suggested that N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemische Und Physiologische Effekte
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been found to have antimicrobial properties, which can help prevent the growth of bacteria and fungi. Additionally, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to the use of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide. One area of interest is the development of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the study of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide's anticancer properties, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide and its potential off-target effects.
Synthesemethoden
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide can be synthesized through a reaction between 2-mercaptobenzothiazole and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including antioxidant, antimicrobial, and anticancer properties. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
5107-83-5 |
|---|---|
Produktname |
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide |
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2OS/c1-6(13)11-8-3-4-10-9(5-8)12-7(2)14-10/h3-5H,1-2H3,(H,11,13) |
InChI-Schlüssel |
WWLOFBMXZGFSDJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C |
Löslichkeit |
30.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















